N-Cyclohexyl 2-(boc-amino)propanamide

Vue d'ensemble

Description

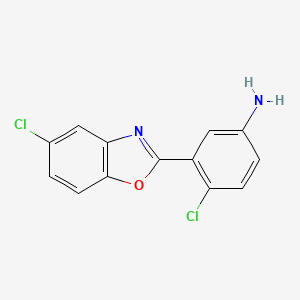

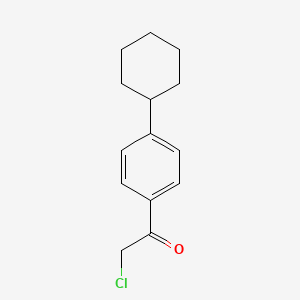

N-Cyclohexyl 2-(boc-amino)propanamide is a chemical compound with the molecular formula C14H26N2O3 . Its IUPAC name is tert-butyl N-[1-(cyclohexylamino)-1-oxopropan-2-yl]carbamate . The compound has a molecular weight of 270.37 g/mol .

Molecular Structure Analysis

The InChI code for N-Cyclohexyl 2-(boc-amino)propanamide is1S/C14H26N2O3/c1-10(15-13(18)19-14(2,3)4)12(17)16-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,18)(H,16,17) . The Canonical SMILES is CC(C(=O)NC1CCCCC1)NC(=O)OC(C)(C)C . Physical And Chemical Properties Analysis

N-Cyclohexyl 2-(boc-amino)propanamide has several computed properties. It has a molecular weight of 270.37 g/mol . The compound has a XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 5 rotatable bonds . The exact mass and monoisotopic mass of the compound are 270.19434270 g/mol . The topological polar surface area is 67.4 Ų . The compound has a complexity of 317 .Applications De Recherche Scientifique

Peptide Synthesis

N-Cyclohexyl 2-(BOC-amino)propanamide is commonly used in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (BOC) moiety shields the amino group, preventing unwanted side reactions during peptide chain elongation. Researchers employ this compound to selectively protect specific amino acids, facilitating efficient peptide assembly .

Medicinal Chemistry

In medicinal chemistry, N-Cyclohexyl 2-(BOC-amino)propanamide serves as a building block for designing bioactive molecules. Its BOC-protected amino group allows for controlled functionalization, enabling the creation of drug candidates, enzyme inhibitors, and other therapeutic agents. Researchers modify this compound to enhance pharmacokinetics, bioavailability, and target specificity .

Green Chemistry

The compound’s facile N-Boc protection method under ultrasound irradiation exemplifies its application in green chemistry. This rapid and efficient process selectively introduces the BOC group onto structurally diverse amines, minimizing waste and energy consumption. The use of ultrasound as an activation method aligns with sustainable practices .

Organic Synthesis

N-Cyclohexyl 2-(BOC-amino)propanamide participates in various organic transformations. Chemists utilize it as a versatile intermediate for constructing complex molecules. By selectively deprotecting the BOC group, researchers access the free amino functionality, allowing subsequent reactions such as amidation, acylation, or cyclization .

Peptidomimetics

Peptidomimetics are synthetic compounds that mimic the structural features of peptides. N-Cyclohexyl 2-(BOC-amino)propanamide contributes to the design and synthesis of peptidomimetics, which exhibit improved stability, bioavailability, and proteolytic resistance compared to natural peptides. These mimetics find applications in drug discovery and biological studies .

Catalysis

Researchers explore N-Cyclohexyl 2-(BOC-amino)propanamide as a ligand or substrate in catalytic reactions. Its unique structure and functional groups enable interactions with transition metals, facilitating asymmetric synthesis or other transformations. By incorporating this compound into catalytic systems, scientists aim to develop efficient and selective processes .

Propriétés

IUPAC Name |

tert-butyl N-[1-(cyclohexylamino)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-10(15-13(18)19-14(2,3)4)12(17)16-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAAGWPQSQMMII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCCC1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexyl 2-(boc-amino)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-propionic acid](/img/structure/B3024836.png)

![4-[(4-Chlorophenoxy)methyl]benzoic acid](/img/structure/B3024841.png)

![{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3024843.png)